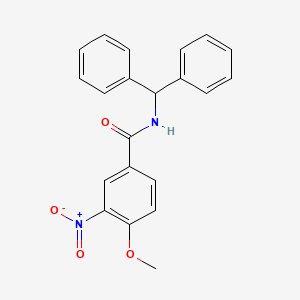

N-benzhydryl-4-methoxy-3-nitrobenzamide

Description

N-Benzhydryl-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the amide nitrogen, a methoxy substituent at the 4-position, and a nitro group at the 3-position of the benzamide core. For example, nitrobenzamides are often explored for their biological activity, while methoxy groups enhance solubility and metabolic stability .

Properties

Molecular Formula |

C21H18N2O4 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

N-benzhydryl-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C21H18N2O4/c1-27-19-13-12-17(14-18(19)23(25)26)21(24)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,22,24) |

InChI Key |

RJJCYJJRSGEGKG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-methoxy-3-nitrobenzamide typically involves the reaction of benzhydryl chloride with 4-methoxy-3-nitrobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified using column chromatography .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: N-benzhydryl-4-methoxy-3-aminobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-methoxy-3-nitrobenzoic acid and benzhydrylamine.

Scientific Research Applications

Major Synthetic Pathways

| Reaction Type | Products Formed |

|---|---|

| Reduction | N-benzhydryl-4-methoxy-3-aminobenzamide |

| Substitution | Various substituted benzamides depending on nucleophile |

| Hydrolysis | 4-methoxy-3-nitrobenzoic acid and benzhydryl amine |

Enzyme Inhibition Studies

N-benzhydryl-4-methoxy-3-nitrobenzamide has been investigated for its potential as an enzyme inhibitor. Studies have shown that compounds with nitroaromatic structures can interact with various enzymes, making them valuable in pharmacological research. For instance, compounds similar to this compound have demonstrated inhibition against mycobacterial activity, particularly against Mycobacterium tuberculosis .

Anti-Tuberculosis Activity

Recent studies have synthesized derivatives of nitrobenzenesulfonamide hybrids that include the benzhydryl moiety. These compounds exhibited significant anti-tuberculosis activity with low cytotoxicity, showcasing the potential of nitro-substituted benzamides in developing new therapeutic agents for resistant strains of tuberculosis .

Industrial Applications

In addition to its biological significance, this compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in dye and pigment production, where specific reactivity and stability are required .

Case Studies and Research Findings

- Antimicrobial Activity : A series of derivatives based on similar structures were evaluated for their antimicrobial properties. The results indicated that modifications to the benzamide structure could enhance antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .

- In Vivo Testing : In vivo studies on related compounds demonstrated promising results in terms of safety and efficacy, paving the way for further clinical investigations. Compounds exhibiting minimal inhibitory concentrations comparable to established antibiotics were identified, suggesting a potential role for these derivatives in treating infections .

Mechanism of Action

The mechanism of action of N-benzhydryl-4-methoxy-3-nitrobenzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-benzhydryl-4-methoxy-3-nitrobenzamide with structurally related benzamide derivatives:

Research Findings and Implications

Synthetic Utility : The target compound’s synthesis likely mirrors methods for nitrobenzamides (e.g., acylation), but the benzhydryl group necessitates optimized reaction conditions to avoid steric hindrance .

Biological Relevance : The mixed electronic effects of methoxy and nitro groups could make it a candidate for probing enzyme active sites or designing kinase inhibitors, similar to benzimidazole-containing analogs .

Metabolic Stability : The benzhydryl moiety may prolong half-life compared to simpler derivatives like N,N-dimethyl-4-nitrobenzamide, though this requires experimental validation .

Biological Activity

N-benzhydryl-4-methoxy-3-nitrobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Benzhydryl Group : A diphenylmethyl group that enhances lipophilicity.

- Methoxy Group : Contributes to the electronic properties and solubility.

- Nitro Group : Often associated with biological activity through reduction to reactive intermediates.

The compound's molecular structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo bioreduction, leading to the formation of reactive species that may interact with cellular components, including proteins and nucleic acids. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has shown promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.78 to 1.56 μg/mL, comparable to standard treatments like ethambutol and rifampicin .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays on RAW 264.7 cells demonstrated that this compound exhibits low cytotoxicity with a selectivity index greater than 30, indicating potential as a therapeutic agent with minimal side effects .

Cholinesterase Inhibition

In the context of Alzheimer’s disease research, derivatives of this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives displayed IC50 values as low as 0.092 µM against BChE, indicating strong inhibitory activity .

Study 1: Antitubercular Activity

A series of benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized and tested for their antitubercular activity. Among these, compounds similar in structure to this compound exhibited MIC values indicating effective inhibition of M. tuberculosis .

Study 2: Cholinesterase Inhibitors

In a study focusing on cholinesterase inhibitors for Alzheimer's treatment, various derivatives were synthesized based on the core structure of this compound. The most active compound demonstrated significantly better inhibition than standard drugs .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.